3-[1-(1H-indol-3-yl)butyl]-1H-indole
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Overview
Description
3-[1-(1H-indol-3-yl)butyl]-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used in hydrogenation reactions to introduce specific functional groups .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indol-3-yl)butyl]-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, sulfonyl chlorides
Major Products
Oxidation: Oxindoles
Reduction: Reduced indole derivatives
Substitution: Halogenated or sulfonylated indoles
Scientific Research Applications
3-[1-(1H-indol-3-yl)butyl]-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-(1H-indol-3-yl)butyl]-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors, modulate enzyme activity, and influence gene expression . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential therapeutic effects.
Uniqueness
3-[1-(1H-indol-3-yl)butyl]-1H-indole is unique due to its specific structural features and the presence of the butyl group, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
5030-92-2 |
---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 |
Purity |
95 |
Origin of Product |
United States |
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